molecular formula C14H21NO3 B3018068 Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate CAS No. 690668-81-6

Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate

Cat. No.: B3018068
CAS No.: 690668-81-6
M. Wt: 251.326
InChI Key: IWRLQHGWNFGRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate (CAS 690668-81-6) is an organic compound with the molecular formula C 14 H 21 NO 3 and a molecular weight of 251.32 g/mol . Its structure features a carbamate group, a functional moiety of significant importance in modern medicinal chemistry and drug discovery . Carbamates are renowned for their high proteolytic and chemical stability, their ability to mimic peptide bonds, and their capacity to improve cell membrane penetration. These properties make carbamate-containing compounds valuable tools in pharmaceutical research. They are frequently incorporated into molecular structures to modulate biological activity, enhance pharmacokinetic profiles, and improve the metabolic stability of potential therapeutic agents . While the specific research applications of this particular carbamate derivative are not fully documented in the public domain, compounds within this class find utility across various research areas. These include serving as synthetic intermediates, protecting groups in organic synthesis, and as structural components in the development of enzyme inhibitors and other pharmacologically active molecules . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-[2-(4-tert-butylphenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)11-5-7-12(8-6-11)18-10-9-15-13(16)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRLQHGWNFGRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate typically involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with methyl isocyanate to produce the final compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under mild conditions with solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted carbamates.

Scientific Research Applications

Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate and their distinguishing features:

Compound Name Substituent on Phenyl Ring Carbamate Group Key Structural Differences Reference
This compound 4-tert-butylphenoxy Methyl Reference compound; bulky tert-butyl group
Methyl N-[2-(4-butoxyphenyl)ethyl]carbamate (7e) 4-butoxyphenyl Methyl Butoxy substituent instead of tert-butylphenoxy
tert-Butyl (4-chlorophenethyl)carbamate 4-chlorophenyl tert-Butyl Chloro substituent; tert-butyl carbamate
Methyl N-[2-(4-hydroxyphenyl)ethyl]carbamate (7e) 4-hydroxyphenyl Methyl Hydroxyl substituent; precursor for alkylation
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate 4-methoxyphenyl tert-Butyl Methoxy substituent; amino-ethyl linkage

Physicochemical Properties

  • Lipophilicity: The tert-butylphenoxy group increases hydrophobicity compared to analogs with smaller substituents (e.g., methoxy or hydroxyl groups), which could enhance bioavailability but reduce solubility .

Biological Activity

Methyl [2-(4-tert-butylphenoxy)ethyl]carbamate is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Carbamate Group : This functional group is known for its stability and ability to modulate biological activity.
  • Phenoxy Moiety : The presence of a tert-butyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is attributed to its interaction with various molecular targets, primarily enzymes and receptors. Its mechanism involves:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting neuronal signaling and behavior.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, which can mitigate oxidative stress.
  • Neuroprotective Effects : Studies suggest that carbamates can influence neurotransmitter levels, offering protective effects in neurodegenerative conditions.
  • Antimicrobial Properties : Initial evaluations indicate that this compound may exhibit antimicrobial activity against certain pathogens.

In Vitro Studies

  • Enzyme Inhibition : A study demonstrated that this compound effectively inhibited monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The IC50 value was reported to be below 50 nM, indicating potent inhibitory activity .
  • Cellular Assays : In cellular models, the compound was shown to enhance dopamine levels by inhibiting MAO-B, suggesting a potential application in treating Parkinson's disease .

Comparative Analysis

A comparison with similar compounds reveals the unique advantages of this compound:

Compound NameMAO-B Inhibition IC50 (nM)Antioxidant ActivityNeuroprotective Potential
This compound<50ModerateYes
Ethyl [2-(4-tert-butylphenoxy)ethyl]carbamate>500LowNo
Propyl [2-(4-tert-butylphenoxy)ethyl]carbamate200ModerateYes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.